molecular formula C18H25N5O3 B12227388 1-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

1-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

Cat. No.: B12227388
M. Wt: 359.4 g/mol
InChI Key: OJHPVIRNTLYYCV-UHFFFAOYSA-N
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Description

1-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclopenta[d]pyrimidine ring, a piperidine ring, and an imidazolidine-2,4-dione moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the Cyclopenta[d]pyrimidine Ring: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including reductive amination or cyclization of suitable precursors.

    Coupling of the Rings: The cyclopenta[d]pyrimidine and piperidine rings are coupled using a suitable linker, often involving nucleophilic substitution or condensation reactions.

    Formation of the Imidazolidine-2,4-dione Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazolidine-2,4-dione ring.

    Final Assembly: The final compound is assembled by linking the imidazolidine-2,4-dione moiety to the previously synthesized intermediate through nucleophilic substitution or condensation reactions.

Industrial production methods for this compound would involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Condensation: Condensation reactions with suitable reagents can lead to the formation of larger, more complex molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or therapeutic context in which the compound is used.

Comparison with Similar Compounds

1-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

    1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride: This compound shares the cyclopenta[d]pyrimidine and piperidine rings but lacks the imidazolidine-2,4-dione moiety.

    Pyrimido[4,5-d]pyrimidines: These compounds feature a similar bicyclic structure but differ in the specific ring fusion and functional groups.

    Imidazolidine-2,4-dione Derivatives: These compounds share the imidazolidine-2,4-dione moiety but differ in the other structural components.

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H25N5O3

Molecular Weight

359.4 g/mol

IUPAC Name

1-[1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C18H25N5O3/c1-26-10-9-22-16(24)11-23(18(22)25)13-5-7-21(8-6-13)17-14-3-2-4-15(14)19-12-20-17/h12-13H,2-11H2,1H3

InChI Key

OJHPVIRNTLYYCV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C3=NC=NC4=C3CCC4

Origin of Product

United States

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